(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone is a synthetic organic compound that features a pyrrole ring substituted with chlorophenyl groups
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that such compounds generally interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and gene expression .
Pharmacokinetics
It’s known that such compounds generally have good bioavailability and are distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause changes in cell signaling, metabolism, and gene expression, leading to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring, followed by oxidation to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone
- (4-Chlorophenyl)(4-(naphthalen-1-yl)-1H-pyrrol-3-yl)methanone
Uniqueness
(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups attached to the pyrrole ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Biological Activity
(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone, also known by its CAS number 170939-29-4, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H10Cl3NO, with a molecular weight of 350.63 g/mol. The compound features a pyrrole ring substituted with chlorophenyl groups, which are crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrrole compounds, including this compound, possess significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Antifungal Properties : The compound has been reported to exhibit antifungal activity against Candida albicans. It was found to be effective at lower doses compared to traditional antifungal agents like bifonazole .
- Antibacterial Effects : Preliminary studies indicate that this compound may also possess antibacterial properties. Its structural characteristics suggest potential interactions with bacterial enzymes or membranes .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:
- Inhibition of Enzymatic Pathways : The presence of halogenated phenyl groups may enhance the compound's ability to interact with enzyme systems involved in tumor growth and fungal metabolism.
- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cellular membranes, potentially disrupting cellular homeostasis in pathogens.
Case Studies and Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the following table:
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c18-11-3-1-10(2-4-11)17(22)15-9-21-8-14(15)13-6-5-12(19)7-16(13)20/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNYIWNPODQKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.